N-(4-bromophenyl)-3-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide
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Overview
Description
N-(4-BROMOPHENYL)-3-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}PROPANAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties. The presence of the bromophenyl group and the triazolopyrimidine scaffold contributes to its unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMOPHENYL)-3-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}PROPANAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazolopyrimidine core.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, often using bromobenzene derivatives.
Hydroxylation and Methylation: Hydroxylation and methylation reactions are carried out to introduce the hydroxy and methyl groups at specific positions on the triazolopyrimidine ring.
Amidation: The final step involves the formation of the amide bond, linking the propanamide moiety to the triazolopyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-BROMOPHENYL)-3-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions, particularly at the bromophenyl group, to form dehalogenated products.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(4-BROMOPHENYL)-3-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}PROPANAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of N-(4-BROMOPHENYL)-3-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}PROPANAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound targets protein kinases, particularly CDKs, which play a crucial role in cell cycle regulation.
Pathways Involved: By inhibiting CDKs, the compound disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar triazolopyrimidine core and have shown similar biological activities, particularly as kinase inhibitors.
Pyrido[2,3-d]pyrimidine Derivatives: These compounds also exhibit kinase inhibition and are used in cancer research.
Uniqueness
N-(4-BROMOPHENYL)-3-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}PROPANAMIDE is unique due to the specific combination of functional groups and the triazolopyrimidine scaffold, which contributes to its potent biological activities and potential as a therapeutic agent.
Properties
Molecular Formula |
C15H14BrN5O2 |
---|---|
Molecular Weight |
376.21 g/mol |
IUPAC Name |
N-(4-bromophenyl)-3-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide |
InChI |
InChI=1S/C15H14BrN5O2/c1-9-12(14(23)21-15(19-9)17-8-18-21)6-7-13(22)20-11-4-2-10(16)3-5-11/h2-5,8H,6-7H2,1H3,(H,20,22)(H,17,18,19) |
InChI Key |
MCWDGVQIFZPMOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=CN2)CCC(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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